![molecular formula C19H12N2O3S B5716334 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that belongs to the class of α,β-unsaturated nitriles. It is widely used in scientific research due to its unique chemical properties and potential applications.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is not fully understood. However, it has been suggested that the compound may act as an electrophile and undergo Michael addition with nucleophiles such as amino acids and proteins. This may lead to the formation of adducts, which may alter the biological activity of the target molecule.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments include its high yield of synthesis, high purity, and potential applications in various fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are various future directions for the use of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile as a starting material. These compounds may exhibit unique biological activities and may have potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile and its potential toxicity. The compound may also be used as a fluorescent probe for the detection of metal ions in biological samples, and further studies may be conducted to optimize its sensitivity and selectivity.
合成法
The synthesis of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde with 5-phenylthio-2-furanecarbonitrile in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in acetic anhydride to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Additionally, 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-6-8-16(9-7-14)21(22)23)12-17-10-11-19(24-17)25-18-4-2-1-3-5-18/h1-12H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWPGCDTSGSKR-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
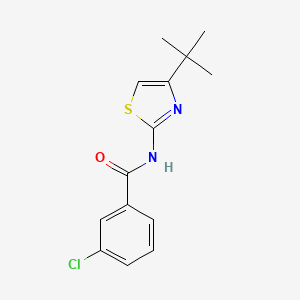

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
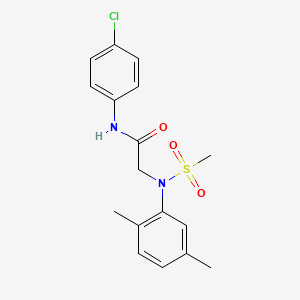
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
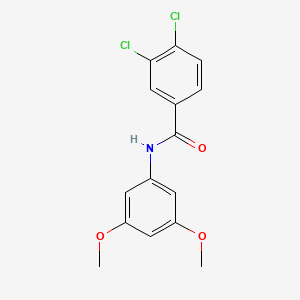
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
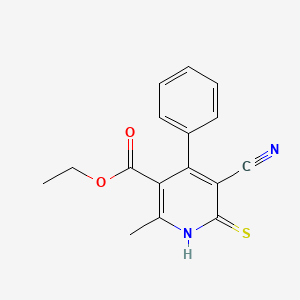
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
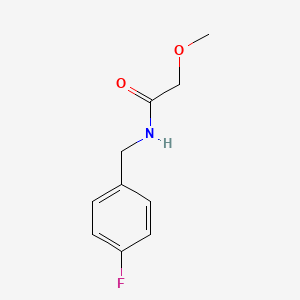
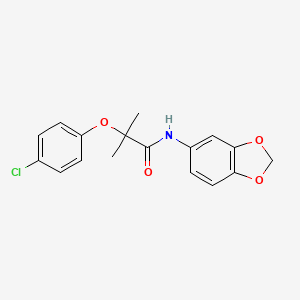

![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)